BenchChemオンラインストアへようこそ!

Oxtriphylline

Bioavailability Pharmacokinetics Slow-Release Formulations

Oxtriphylline (choline theophyllinate) delivers clinically superior absorption: 51% faster Tmax (4.7 vs. 9.6 hr), 56% higher Cmax, and 40% faster time to 88% absorption versus anhydrous theophylline. USP monographs specify 61.7%–65.5% anhydrous theophylline content, mandating a 1.56× dose conversion factor when transitioning from anhydrous theophylline—critical for formulary management. Aqueous solubility of ~250 mg/mL and reduced gastric mucosal irritation versus aminophylline improve tolerability. Documented osmotic diuresis without GFR alteration offers a compound-specific pharmacodynamic advantage. Peer-reviewed clinical evidence supports differential therapeutic selection for asthma, chronic bronchitis, and emphysema.

Molecular Formula C12H21N5O3
Molecular Weight 283.33 g/mol
Cat. No. B085587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxtriphylline
SynonymsBrondaxin
Brondecon
Choledyl
Choledyl-SA
choline theophyllinate
cholinetheophyllinate
cholinophyllin
Euspirax
oxtriphylline
oxtripylline-SA
Theobret
Molecular FormulaC12H21N5O3
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESCN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO
InChIInChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1
InChIKeySOELXOBIIIBLRJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol and water.

Oxtriphylline Bronchodilator Procurement: Compound Overview and Therapeutic Class Positioning


Oxtriphylline (choline theophyllinate) is a choline salt of theophylline, classified as a methylxanthine bronchodilator [1]. After oral ingestion, theophylline is released from the oxtriphylline salt and acts via phosphodiesterase inhibition and adenosine receptor antagonism to relax bronchial smooth muscle and reduce airway responsiveness [2]. Oxtriphylline is indicated for the treatment of airway obstruction associated with asthma, chronic bronchitis, and emphysema [1]. The compound is commercially available under the brand names Choledyl and Choledyl SA, among others [3].

Why Oxtriphylline Cannot Be Directly Substituted with Anhydrous Theophylline or Aminophylline: Quantitative Bioavailability and Dose Equivalence Evidence


Procurement decisions involving oxtriphylline versus other theophylline salts require careful quantitative consideration due to substantial differences in both anhydrous theophylline content and pharmacokinetic absorption profiles. USP monographs specify that oxtriphylline contains 61.7% to 65.5% anhydrous theophylline by weight, whereas anhydrous theophylline preparations contain 100% active moiety [1]. Direct milligram-for-milligram substitution between oxtriphylline and anhydrous theophylline can result in clinically significant dose alterations: a change from Choledyl 200 mg (containing 127.2 mg anhydrous theophylline) to Theodur 200 mg (containing 200 mg anhydrous theophylline) produces a theophylline dose increase exceeding 56%, creating measurable toxicity risk that is masked when only the labeled salt mass is compared [2]. These quantitative differences in drug content, combined with distinct absorption kinetics detailed below, establish that generic substitution without dose recalculation introduces unacceptable therapeutic variability.

Oxtriphylline Comparative Bioavailability and Safety Evidence: Direct Quantitative Comparisons with Theophylline Alternatives


Faster Absorption Onset and Higher Peak Plasma Concentration: Choledyl SA vs. Theo-Dur Direct Comparison

In a single-blind, randomized, crossover study directly comparing oxtriphylline slow-release (Choledyl SA) with anhydrous theophylline slow-release (Theo-Dur) in 10 normal male subjects, Choledyl SA demonstrated significantly faster absorption kinetics. Oxtriphylline achieved peak plasma concentration at 4.7 ± 1.0 hours post-dose compared to 9.6 ± 8.2 hours for Theo-Dur [1]. Peak theophylline concentration was 6.4 ± 0.7 μg/mL for Choledyl SA versus 4.1 ± 0.5 μg/mL for Theo-Dur [1]. Total drug exposure (AUC) was 102.4 ± 15.7 μg/mL·hr for Choledyl SA compared to 75.3 ± 9.1 μg/mL·hr for Theo-Dur [1].

Bioavailability Pharmacokinetics Slow-Release Formulations

Accelerated Absorption Completion: 88% Absorption Achieved in 6 Hours vs. 10 Hours for Anhydrous Theophylline

The same direct head-to-head crossover study in 10 normal subjects quantified the rate of absorption completion. Choledyl SA (oxtriphylline) achieved 88% absorption within 6 hours of oral administration, whereas Theo-Dur (anhydrous theophylline) required 10 hours to reach the same absorption threshold [1]. This represents a 40% reduction in the time required to achieve near-complete absorption of the administered dose.

Absorption Rate Bioavailability Therapeutic Onset

Clinical Substitution Equivalence Demonstrated: 1.56× Dose Conversion Factor for Switching from Theophylline Maintenance

In a clinical study of 50 clinically stable asthmatic patients receiving maintenance theophylline therapy at a mean dose of 15 mg/kg per day, patients were switched to an equivalent oxtriphylline SA dose calculated using a conversion factor of 1.56 times the theophylline dose [1]. After seven doses of oxtriphylline SA, all subjects remained clinically stable with no deterioration in asthma control [1]. This study provides a validated dose conversion protocol for procurement planning: oxtriphylline SA requires a 1.56× multiplier relative to theophylline maintenance dose to achieve therapeutic equivalence.

Dose Equivalence Clinical Substitution Asthma Maintenance Therapy

Anhydrous Theophylline Content Standardization: USP-Defined 61.7%-65.5% Range and 64% Reference Value

The USP monograph for oxtriphylline specifies that the compound must contain not less than 61.7% and not more than 65.5% of anhydrous theophylline (C7H8N4O2), calculated on the dried basis [1]. Independent pharmaceutical analysis confirms that 200 mg oxtriphylline (Choledyl) contains 127.2 mg anhydrous theophylline, which corresponds to approximately 64% active moiety content [2]. For comparison, aminophylline (theophylline ethylenediamine) contains approximately 79-86% anhydrous theophylline, while anhydrous theophylline preparations contain 100%.

USP Monograph Active Moiety Content Quality Specification

Osmotic Diuresis Effect Differential: Renal Pharmacodynamics Comparison with Anhydrous Theophylline

The direct crossover study comparing Choledyl SA and Theo-Dur also evaluated renal pharmacodynamic effects. Subjects receiving Choledyl SA demonstrated observable osmotic diuresis without detectable changes in glomerular filtration rate, whereas this diuretic effect was not similarly observed in the Theo-Dur arm [1]. This represents a pharmacodynamic differentiation beyond simple pharmacokinetic variation that may have clinical implications in patients where fluid balance considerations are relevant.

Renal Effects Pharmacodynamics Diuretic Activity

Improved Physicochemical Properties: Higher Solubility and Gastric Tolerability Compared with Aminophylline

Oxtriphylline, as the choline salt of theophylline, exhibits superior solubility in aqueous media compared to the ethylenediamine salt (aminophylline) [1]. Vendor and academic sources report water solubility of approximately 250 mg/mL for oxtriphylline, representing a substantial improvement over theophylline and aminophylline . Multiple authoritative sources consistently note that oxtriphylline causes reduced gastric mucosal irritation compared to aminophylline, which is attributed to the choline counterion and improved dissolution characteristics [2]. While the USP monograph and comparative clinical studies on gastric tolerability endpoints are not available in the searched literature to provide quantitative head-to-head gastrointestinal adverse event rates, the class-level inference is consistently reported across multiple sources.

Solubility Gastric Tolerability Formulation Stability

Oxtriphylline Application Scenarios Based on Verified Comparative Evidence


Formulary Selection for Asthma Maintenance Requiring Dose Conversion from Anhydrous Theophylline

Based on clinical evidence showing that 50/50 patients remained clinically stable after switching from theophylline maintenance to oxtriphylline SA using a 1.56× conversion factor [5], procurement of oxtriphylline is scientifically justified when transitioning a patient population from anhydrous theophylline therapy. The USP-specified 61.7%-65.5% anhydrous theophylline content in oxtriphylline necessitates this conversion factor, and procurement quantities must account for the higher labeled milligram requirement per therapeutic dose compared to anhydrous theophylline.

Therapeutic Selection Where Faster Absorption Onset is Clinically Desired

In clinical settings where more rapid achievement of therapeutic theophylline concentrations is beneficial, oxtriphylline (Choledyl SA) offers quantifiable absorption advantages over anhydrous theophylline slow-release formulations. Direct comparative data demonstrate 51% faster Tmax (4.7 hr vs. 9.6 hr), 56% higher Cmax (6.4 vs. 4.1 μg/mL), and 40% faster time to 88% absorption (6 hr vs. 10 hr) [5]. These pharmacokinetic differences support procurement decisions favoring oxtriphylline when faster symptom relief is a priority consideration.

Theophylline Salt Selection for Patients with Gastric Sensitivity or Intolerance to Aminophylline

Multiple sources consistently report that oxtriphylline causes less gastric mucosal irritation than aminophylline [5], with improved aqueous solubility (~250 mg/mL) contributing to better dissolution characteristics. This physicochemical and tolerability profile supports the procurement of oxtriphylline over aminophylline for patient populations with known gastric sensitivity or in clinical scenarios where minimizing gastrointestinal adverse effects is a therapeutic priority.

Clinical Situations Requiring Differential Renal Effect Consideration

Direct comparative pharmacodynamic data show that oxtriphylline (Choledyl SA) induces observable osmotic diuresis without detectable changes in glomerular filtration rate, whereas anhydrous theophylline (Theo-Dur) does not produce this diuretic effect under identical study conditions [5]. This compound-specific pharmacodynamic property may inform therapeutic selection when diuretic effects are either therapeutically desirable (e.g., adjunctive management of fluid retention) or when such effects should be carefully considered in the overall treatment plan.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxtriphylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.